(1-(tert-Butoxycarbonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid
Description
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid is a boronic acid derivative featuring a fused bicyclic pyrrolo[3,2-c]pyridine core. The tert-butoxycarbonyl (Boc) group at the 1-position acts as a protective group, enhancing stability during synthetic processes, while the boronic acid moiety at the 2-position enables participation in Suzuki-Miyaura cross-coupling reactions. This compound is pivotal in medicinal chemistry for synthesizing biaryl structures, particularly in kinase inhibitor development . Its molecular formula is C₁₂H₁₅BN₂O₄, with a molecular weight of 262.07 g/mol (monoisotopic mass: 262.112487) . The planar arrangement of the pyrrole ring, boronic acid, and Boc group facilitates intermolecular hydrogen bonding, as observed in crystallographic studies .
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridin-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-9-4-5-14-7-8(9)6-10(15)13(17)18/h4-7,17-18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXKAIXWQKYUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CN=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130668 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373273-47-2 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373273-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-1-carboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
1-BOC-5-Azaindole-2-boronic acid, also known as (1-(tert-Butoxycarbonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid or MFCD29059780, is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process.
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the 1-BOC-5-Azaindole-2-boronic acid interacts with its targets through a two-step process: oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by 1-BOC-5-Azaindole-2-boronic acid. This reaction is widely applied in organic synthesis, enabling the formation of carbon–carbon bonds under mild and functional group tolerant conditions.
Pharmacokinetics
It’s important to note that the compound’s stability and reactivity make it a valuable reagent in organic synthesis.
Result of Action
The primary result of the action of 1-BOC-5-Azaindole-2-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction. This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and development in chemistry.
Action Environment
The action of 1-BOC-5-Azaindole-2-boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including the presence of a palladium catalyst and a suitable base. Additionally, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability.
Biological Activity
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula: C12H15BN2O4
- Molecular Weight: 262.07 g/mol
- CAS Number: 1425334-89-9
- IUPAC Name: this compound
Synthesis
The synthesis of this compound involves several steps, typically starting from pyrrolidine derivatives. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine during the synthesis process. The boronic acid functionality is then incorporated through a reaction with boron reagents.
Antitumor Activity
Research indicates that derivatives of pyrrolidine compounds, including those similar to this compound, exhibit significant antitumor properties. For instance:
- In vitro studies have shown that certain pyrrolo[3,2-c]pyridine derivatives demonstrate cytotoxic effects against various cancer cell lines such as HCT116 (human colon cancer) and P388 (murine leukemia) .
The biological activity of this compound is believed to be linked to its ability to inhibit specific kinases involved in cell proliferation and survival. For example:
- Compounds in this class may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Variolins and Meridianins : A review highlighted that structurally related compounds showed potent cytotoxicity against multiple cancer cell lines and inhibited various kinases at low micromolar concentrations .
- Aurora Kinase Inhibition : Research on imidazo[4,5-b]pyridine derivatives demonstrated their selectivity in inhibiting Aurora-A kinase, suggesting a potential pathway for developing selective anticancer agents .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (1-(tert-Butoxycarbonyl)-1H-pyrrolo[3,2-c]pyridin-2-yl)boronic acid are best understood through comparison with analogous boronic acids. Below is a detailed analysis:
Structural Isomers and Regioisomers
(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid
- Key Difference : Boronic acid at position 3 instead of 2; pyrrolo[2,3-c]pyridine core.
- Impact : Altered regioselectivity in cross-coupling reactions due to steric and electronic differences. Molecular weight: 262.07 g/mol (identical to the main compound) .
- Applications : Used in synthesizing fused heterocycles for drug discovery.
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
- Key Difference : Tosyl (toluenesulfonyl) protective group instead of Boc; pyrrolo[2,3-b]pyridine core.
- Impact : Tosyl offers greater acid stability but requires harsh conditions (e.g., strong bases) for deprotection. Molecular formula: C₁₄H₁₃BN₂O₄S (MW: 332.19 g/mol) .
- Applications : Intermediate in synthesizing sulfonamide-containing pharmaceuticals.
Functional Group Variations
N-Boc-Pyrrole-2-Boronic Acid Structure: Simpler pyrrole ring (non-fused) with Boc and boronic acid at positions 1 and 2, respectively. Molecular Weight: 211.02 g/mol . Comparison: Lacks the fused pyridine ring, reducing conjugation and aromaticity. This simplifies synthesis but limits applications in complex heterocycle formation.
(5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid Structure: Tetrahydrothieno[3,2-c]pyridine core with Boc and boronic acid. Impact: Saturation reduces aromaticity, altering electronic properties. Sulfur in the thieno ring increases electronegativity. Molecular weight: 283.15 g/mol . Applications: Used in cardiovascular and CNS drug candidates due to enhanced solubility from saturation.
Protecting Group Variations
[1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid
- Protecting Group : Benzenesulfonyl instead of Boc.
- Impact : Enhances stability under basic conditions but complicates deprotection steps. CAS: 1373273-50-7 .
Comparative Data Table
Preparation Methods
Lithiation and Cyclization
A representative method involves treating 3-tert-butoxycarbonylamino-4-methylpyridine with tert-butyllithium in tetrahydrofuran (THF) at -40°C, followed by quenching with dimethylformamide (DMF) to induce cyclization.
Reaction Conditions
- Substrate : 3-tert-Butoxycarbonylamino-4-methylpyridine
- Base : tert-Butyllithium (1.7 M in pentane)
- Solvent : Tetrahydrofuran
- Temperature : -40°C
- Electrophile : Dimethylformamide
- Workup : Acidic hydrolysis (5.5 M HCl)
This step yields 1H-pyrrolo[3,2-c]pyridine with a reported yield of 79% after purification via silica gel chromatography.
Introduction of the tert-Butoxycarbonyl Protecting Group
The Boc group is introduced to protect the pyrrole nitrogen, preventing undesired side reactions during subsequent steps.
Boc Protection Methodology
The unprotected 1H-pyrrolo[3,2-c]pyridine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) in dichloromethane.
Reaction Conditions
- Substrate : 1H-Pyrrolo[3,2-c]pyridine
- Protecting Agent : Di-tert-butyl dicarbonate (1.2 equiv)
- Base : 4-Dimethylaminopyridine (0.1 equiv)
- Solvent : Dichloromethane
- Temperature : Room temperature
- Yield : 85–90%
The product, tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate, is isolated via fractional crystallization.
Boronic Acid Functionalization at the 2-Position
The boronic acid group is introduced via Miyaura borylation, a palladium-catalyzed reaction with bis(pinacolato)diboron.
Miyaura Borylation
A mixture of tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate, bis(pinacolato)diboron, and palladium(II) acetate is heated in dimethyl sulfoxide (DMSO) at 80°C.
Reaction Conditions
- Substrate : tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- Boron Source : Bis(pinacolato)diboron (1.5 equiv)
- Catalyst : Palladium(II) acetate (5 mol%)
- Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%)
- Solvent : Dimethyl sulfoxide
- Temperature : 80°C
- Reaction Time : 12 hours
- Yield : 50%
The crude product is purified via recrystallization from hexane/ethyl acetate.
Optimization and Scalability Considerations
Catalyst Screening
Alternative catalysts such as PdCl₂(dppf) and Pd(PPh₃)₄ were evaluated, but Pd(OAc)₂ provided superior yields (Table 1).
Table 1: Catalyst Screening for Miyaura Borylation
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | dppf | 50 |
| PdCl₂(dppf) | dppf | 45 |
| Pd(PPh₃)₄ | None | 30 |
Solvent Effects
Polar aprotic solvents (DMSO, DMF) outperformed ethers (THF) due to improved solubility of the boron reagent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
